molecular formula C14H17F2NO2 B14878000 Ethyl 4-(3,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate

Ethyl 4-(3,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14878000
M. Wt: 269.29 g/mol
InChI Key: NGIRQKBNXIBTGM-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a difluorophenyl group attached to a pyrrolidine ring, which is further esterified with an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrrolidine ring. The final product is obtained by esterification with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the final product. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(3,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The pyrrolidine ring contributes to the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Ethyl 4-(3,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate: This compound has chlorine atoms instead of fluorine, which affects its reactivity and biological activity.

    Ethyl 4-(3,4-dimethylphenyl)-1-methylpyrrolidine-3-carboxylate:

The unique presence of the difluorophenyl group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C14H17F2NO2

Molecular Weight

269.29 g/mol

IUPAC Name

ethyl 4-(3,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C14H17F2NO2/c1-3-19-14(18)11-8-17(2)7-10(11)9-4-5-12(15)13(16)6-9/h4-6,10-11H,3,7-8H2,1-2H3

InChI Key

NGIRQKBNXIBTGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC(=C(C=C2)F)F)C

Origin of Product

United States

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